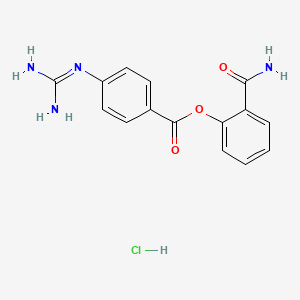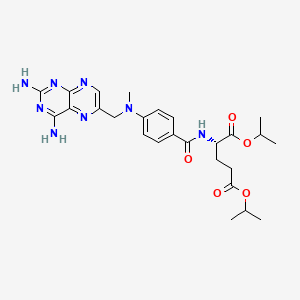
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a glutamic acid backbone and a pteridine moiety, making it a subject of interest in medicinal chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pteridine Moiety: This involves the reaction of 2,4-diamino-6-pteridine with formaldehyde and methylamine to form the pteridine intermediate.
Coupling with Glutamic Acid: The pteridine intermediate is then coupled with N-(4-aminobenzoyl)-L-glutamic acid under specific conditions to form the desired compound.
Esterification: The final step involves the esterification of the carboxyl groups of glutamic acid with isopropanol to yield the bis(1-methylethyl) ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反応の分析
Types of Reactions
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pteridine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine N-oxides, while reduction can yield pteridine amines.
科学的研究の応用
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit dihydrofolate reductase.
Industry: Utilized in the production of pharmaceuticals and as a research chemical in various industrial applications.
作用機序
The compound exerts its effects primarily through the inhibition of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate. This inhibition disrupts the production of nucleotides, which are essential for DNA synthesis and cell division. The molecular targets include the active site of dihydrofolate reductase, where the compound binds and prevents the enzyme from catalyzing its reaction.
類似化合物との比較
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester is unique due to its specific structure and mechanism of action. Similar compounds include:
Methotrexate: Another dihydrofolate reductase inhibitor but with a different ester group.
Aminopterin: Similar structure but lacks the isopropyl ester groups.
Pemetrexed: A multi-targeted antifolate with a different pteridine structure.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
特性
CAS番号 |
50714-21-1 |
|---|---|
分子式 |
C26H34N8O5 |
分子量 |
538.6 g/mol |
IUPAC名 |
dipropan-2-yl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C26H34N8O5/c1-14(2)38-20(35)11-10-19(25(37)39-15(3)4)31-24(36)16-6-8-18(9-7-16)34(5)13-17-12-29-23-21(30-17)22(27)32-26(28)33-23/h6-9,12,14-15,19H,10-11,13H2,1-5H3,(H,31,36)(H4,27,28,29,32,33)/t19-/m0/s1 |
InChIキー |
PEFLMMVLQXCLGG-IBGZPJMESA-N |
異性体SMILES |
CC(C)OC(=O)CC[C@@H](C(=O)OC(C)C)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
正規SMILES |
CC(C)OC(=O)CCC(C(=O)OC(C)C)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



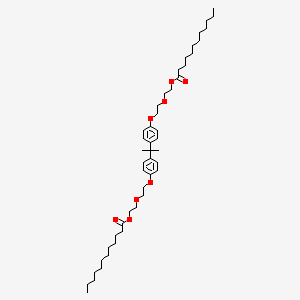





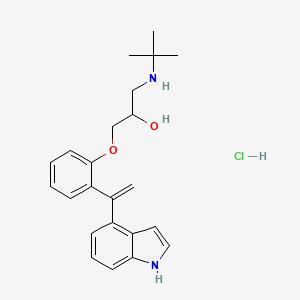

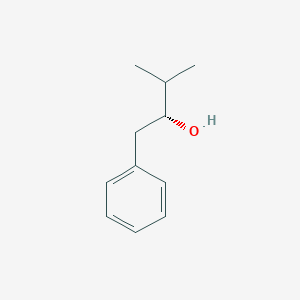
![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
